Cgp 57813

Catalog No.
S523341
CAS No.
150608-41-6
M.F
C43H58N4O8
M. Wt
758.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cgp 57813

CAS Number

150608-41-6

Product Name

Cgp 57813

IUPAC Name

tert-butyl N-[(2S,3S,5R)-3-hydroxy-5-[(4-methoxyphenyl)methyl]-6-[[(2S)-3-methyl-1-[[(2S)-1-morpholin-4-yl-1-oxo-3-phenylpropan-2-yl]amino]-1-oxobutan-2-yl]amino]-6-oxo-1-phenylhexan-2-yl]carbamate

Molecular Formula

C43H58N4O8

Molecular Weight

758.9 g/mol

InChI

InChI=1S/C43H58N4O8/c1-29(2)38(40(50)44-36(27-31-15-11-8-12-16-31)41(51)47-21-23-54-24-22-47)46-39(49)33(25-32-17-19-34(53-6)20-18-32)28-37(48)35(26-30-13-9-7-10-14-30)45-42(52)55-43(3,4)5/h7-20,29,33,35-38,48H,21-28H2,1-6H3,(H,44,50)(H,45,52)(H,46,49)/t33-,35+,36+,37+,38+/m1/s1

InChI Key

DZUIFTBFVIXAMZ-YHKVADFHSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

Cgp 57813; Cgp-57813; Cgp57813.

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)N2CCOCC2)NC(=O)C(CC3=CC=C(C=C3)OC)CC(C(CC4=CC=CC=C4)NC(=O)OC(C)(C)C)O

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2CCOCC2)NC(=O)[C@H](CC3=CC=C(C=C3)OC)C[C@@H]([C@H](CC4=CC=CC=C4)NC(=O)OC(C)(C)C)O

The exact mass of the compound tert-butyl N-[(2S,3S,5R)-3-hydroxy-5-[(4-methoxyphenyl)methyl]-6-[[(2S)-3-methyl-1-[[(2S)-1-morpholin-4-yl-1-oxo-3-phenylpropan-2-yl]amino]-1-oxobutan-2-yl]amino]-6-oxo-1-phenylhexan-2-yl]carbamate is 758.42546 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Carbamates - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

CGP 57813 is a highly lipophilic peptidomimetic inhibitor of HIV-1 protease. In research and procurement contexts, it is primarily utilized as a model hydrophobic compound for the development and validation of advanced nanoparticle drug delivery systems [1]. Due to its inherent physicochemical limitations—specifically poor aqueous solubility and low oral bioavailability—CGP 57813 serves as a rigorous benchmark for evaluating the encapsulation efficiency and pharmacokinetic enhancements provided by biodegradable polymers (such as poly(D,L-lactic acid)) and pH-sensitive enteric copolymers [1].

Substituting CGP 57813 with more hydrophilic protease inhibitors or generic small molecules fundamentally alters the formulation dynamics in nanoparticle research. Its extreme lipophilicity requires specific entrapment strategies (e.g., salting-out methods) that fail or yield vastly different drug-loading profiles when applied to less hydrophobic analogs [1]. Furthermore, because its baseline oral absorption is negligible, CGP 57813 provides a high-contrast signal for successful enteric delivery; substituting it with a drug that has moderate baseline bioavailability obscures the performance metrics of the nanocarrier system being tested [1].

Intravenous Pharmacokinetic Enhancement via PLA Encapsulation

Encapsulating CGP 57813 in poly(D,L-lactic acid) (PLA) nanoparticles drastically alters its systemic clearance profile compared to the free compound. Following intravenous administration in murine models, PLA-encapsulated CGP 57813 demonstrated an elimination half-life of 61 minutes and a 2-fold increase in the area under the curve (AUC), whereas the free control solution exhibited a rapid clearance half-life of only 13 minutes [1].

Evidence DimensionElimination Half-Life and AUC
Target Compound DataCGP 57813 in PLA nanoparticles: Half-life of 61 min; 2-fold increase in AUC
Comparator Or BaselineCGP 57813 in free control solution: Half-life of 13 min
Quantified Difference4.7-fold extension in elimination half-life and 100% increase in total systemic exposure (AUC)
ConditionsIntravenous administration in murine models

Validates the compound's utility as a model payload for proving that polymeric encapsulation can rescue the systemic circulation time of rapidly cleared lipophilic drugs.

Oral Bioavailability Dependency on Polymer Selection

The extreme lipophilicity of CGP 57813 makes it an effective probe for differentiating the performance of gastrointestinal delivery polymers. When administered orally in PLA nanoparticles (which are insoluble in the GI tract), CGP 57813 yielded no significant plasma concentrations. However, when formulated in pH-sensitive methacrylic acid copolymers, the nanoparticles dissolved completely within 5 minutes at pH 5.8 in vitro, resulting in sufficient and measurable therapeutic plasma levels in vivo [1].

Evidence DimensionOral Plasma Concentration and Dissolution
Target Compound DataCGP 57813 in pH-sensitive methacrylic acid copolymers: Sufficient plasma levels; complete in vitro dissolution within 5 min at pH 5.8
Comparator Or BaselineCGP 57813 in PLA nanoparticles: No significant plasma concentrations detected orally
Quantified DifferenceBinary transition from negligible oral absorption (PLA) to therapeutic plasma levels (methacrylic acid copolymer)
ConditionsOral administration in murine models and in vitro dissolution at pH 5.8

Demonstrates that buyers developing oral formulations for lipophilic peptidomimetics must prioritize enteric, pH-triggered release systems over standard gastrointestinal-insoluble PLA.

Biochemical Potency Profiling vs. Structural Analogs

While CGP 57813 is primarily utilized for formulation research, its baseline biochemical activity is well-characterized. In vitro HIV-1 protease inhibition assays reveal that CGP 57813 possesses an IC50 of 11 nM. This is equivalent to its structural analog CGP 53437 (IC50 = 11 nM) but is 10-fold less potent than the optimized derivative CGP 61755 (IC50 = 1 nM) [1].

Evidence DimensionIn vitro IC50 for HIV-1 Protease
Target Compound DataCGP 57813: IC50 = 11 nM
Comparator Or BaselineCGP 61755 (analog): IC50 = 1 nM
Quantified DifferenceCGP 57813 is 10-fold less potent than its optimized analog CGP 61755, but equivalent to CGP 53437
ConditionsIn vitro HIV-1 protease inhibition assay

Establishes that while CGP 57813 is a highly active inhibitor, its primary procurement value lies in its physical formulation challenges rather than peak biochemical potency.

Development of pH-Sensitive Enteric Nanocarriers

Driven by the stark contrast in oral bioavailability between PLA and methacrylic acid copolymer formulations, CGP 57813 is a highly relevant model payload for validating novel pH-triggered release systems designed to bypass the harsh gastric environment and dissolve rapidly in the small intestine[1].

Optimization of Salting-Out Encapsulation Techniques

Due to its extreme lipophilicity, CGP 57813 is highly suited for refining salting-out and emulsion-based nanoparticle manufacturing processes, where maximizing the drug-loading efficiency of hydrophobic peptidomimetics is the primary engineering goal [1].

Benchmarking Pharmacokinetic Rescue Strategies

With a known baseline intravenous half-life of just 13 minutes in free solution, this compound serves as a standardized benchmark for evaluating how effectively new biodegradable polymeric architectures can extend the circulation time and apparent volume of distribution of rapidly cleared drugs [1].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.8

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

4

Exact Mass

758.42546482 Da

Monoisotopic Mass

758.42546482 Da

Heavy Atom Count

55

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

5-{[tert-Butoxy(hydroxy)methylidene]amino}-4-hydroxy-N-(1-hydroxy-3-methyl-1-{[1-(morpholin-4-yl)-1-oxo-3-phenylpropan-2-yl]imino}butan-2-yl)-2-[(4-methoxyphenyl)methyl]-6-phenylhexanimidic acid

Dates

Last modified: 02-18-2024
1: Leroux JC, Cozens RM, Roesel JL, Galli B, Doelker E, Gurny R. pH-sensitive nanoparticles: an effective means to improve the oral delivery of HIV-1 protease inhibitors in dogs. Pharm Res. 1996 Mar;13(3):485-7. PubMed PMID: 8692747.
2: Leroux JC, Cozens R, Roesel JL, Galli B, Kubel F, Doelker E, Gurny R. Pharmacokinetics of a novel HIV-1 protease inhibitor incorporated into biodegradable or enteric nanoparticles following intravenous and oral administration to mice. J Pharm Sci. 1995 Dec;84(12):1387-91. PubMed PMID: 8748318.

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